molecular formula C7H6O3.C6H15NO3<br>C13H21NO6 B1681589 Triethanolamine salicylate CAS No. 2174-16-5

Triethanolamine salicylate

Cat. No.: B1681589
CAS No.: 2174-16-5
M. Wt: 287.31 g/mol
InChI Key: UEVAMYPIMMOEFW-UHFFFAOYSA-N
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Description

Triethanolamine salicylate is an organic compound formed by the reaction of triethanolamine and salicylic acid. It is commonly used as a topical analgesic for the temporary relief of minor aches and pains of muscles and joints. Unlike other topical analgesics, trolamine salicylate has no distinct odor, which improves patient acceptability .

Mechanism of Action

Target of Action

Trolamine salicylate primarily targets the cyclo-oxygenase (COX) enzymes . These enzymes are responsible for generating pro-inflammatory factors that induce pain and inflammation .

Mode of Action

Trolamine salicylate interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition blocks the production of prostaglandins and thromboxanes in inflammatory cells involved in generating pain and inflammation . The compound is thought to mediate its analgesic effect primarily through the inhibition of the COX-2 enzyme, an induced enzyme responsible for inflammatory responses and pain in muscle and joint disorders .

Biochemical Pathways

The primary biochemical pathway affected by Trolamine salicylate is the prostaglandin-thromboxane pathway . By inhibiting the COX enzymes, Trolamine salicylate prevents the conversion of arachidonic acid to prostaglandins and thromboxanes . These molecules play a crucial role in mediating inflammatory responses, and their reduction leads to a decrease in inflammation and pain .

Pharmacokinetics

Trolamine salicylate displays low systemic absorption upon dermal or topical administration . This property contributes to the compound’s safety profile, as it minimizes the risk of systemic side effects. The compound’s bioavailability is primarily determined by its ability to penetrate the skin and reach the underlying tissues .

Result of Action

The molecular and cellular effects of Trolamine salicylate’s action primarily involve the reduction of inflammation and pain. By inhibiting the activity of COX enzymes, Trolamine salicylate blocks the production of pro-inflammatory factors, leading to a decrease in inflammation and pain in the muscles and joints .

Biochemical Analysis

Biochemical Properties

Trolamine salicylate plays a significant role in biochemical reactions, primarily through its interaction with cyclo-oxygenase (COX) enzymes. It inhibits COX enzymes, which are responsible for generating pro-inflammatory factors that induce pain and inflammation . Trolamine salicylate does not exhibit selectivity towards a specific COX enzyme isoform, meaning it can inhibit both COX-1 and COX-2 enzymes . This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain .

Cellular Effects

Trolamine salicylate affects various types of cells and cellular processes. It influences cell function by decreasing inflammation and providing analgesic effects . The compound’s inhibition of COX enzymes leads to a reduction in the synthesis of prostaglandins, which play a crucial role in cell signaling pathways related to inflammation and pain . This reduction in prostaglandin levels can also impact gene expression and cellular metabolism, as prostaglandins are involved in regulating these processes .

Molecular Mechanism

The molecular mechanism of trolamine salicylate involves its ability to inhibit COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins . At the molecular level, trolamine salicylate binds to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins . This inhibition leads to decreased inflammation and pain . Additionally, trolamine salicylate may interact with other biomolecules, such as proteins and receptors, to exert its analgesic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trolamine salicylate can change over time. The compound’s stability and degradation are important factors to consider. Trolamine salicylate is known to have low systemic absorption upon dermal or topical administration, which contributes to its low skin irritant properties . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with trolamine salicylate demonstrating sustained analgesic and anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of trolamine salicylate vary with different dosages in animal models. At therapeutic doses, trolamine salicylate provides effective analgesic and anti-inflammatory effects . At high doses, toxic or adverse effects may be observed, including gastrointestinal upset, mucosal ulceration, and altered hemostasis . It is important to determine the appropriate dosage to achieve the desired therapeutic effects while minimizing potential adverse effects .

Metabolic Pathways

Trolamine salicylate is involved in metabolic pathways that include the inhibition of COX enzymes . The compound interacts with enzymes such as COX-1 and COX-2, leading to a reduction in the production of prostaglandins . This inhibition affects metabolic flux and metabolite levels, as prostaglandins play a role in various metabolic processes . Additionally, trolamine salicylate may undergo metabolism in the liver, where it is converted to salicylic acid and other metabolites .

Transport and Distribution

Trolamine salicylate is transported and distributed within cells and tissues through various mechanisms. The compound’s low systemic absorption upon dermal or topical administration limits its distribution to the site of application . Trolamine salicylate may interact with transporters or binding proteins that facilitate its localization and accumulation in specific tissues . This localized distribution contributes to its targeted analgesic and anti-inflammatory effects .

Subcellular Localization

The subcellular localization of trolamine salicylate is influenced by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Trolamine salicylate’s activity and function can be affected by its localization within the cell, as it interacts with COX enzymes and other biomolecules involved in inflammation and pain pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethanolamine salicylate is synthesized by neutralizing salicylic acid with triethanolamine. The reaction typically occurs in a solvent such as propylene glycol. The process involves mixing the two reactants in the solvent and allowing the reaction to proceed at room temperature until the formation of the salt is complete .

Industrial Production Methods

In industrial settings, the production of trolamine salicylate follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is monitored to ensure complete conversion. The product is then purified and packaged for use in various formulations .

Chemical Reactions Analysis

Types of Reactions

Triethanolamine salicylate primarily undergoes neutralization reactions. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions

The primary reagents involved in the synthesis of trolamine salicylate are triethanolamine and salicylic acid. The reaction conditions are relatively mild, usually occurring at room temperature in a solvent like propylene glycol .

Major Products Formed

The major product formed from the reaction of triethanolamine and salicylic acid is trolamine salicylate itself. There are no significant by-products under standard reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethanolamine salicylate is unique in that it combines the properties of triethanolamine and salicylic acid, resulting in a compound that is effective as a topical analgesic without the strong odor associated with other salicylates. Its ability to penetrate muscle tissue and provide localized pain relief makes it particularly valuable in medical and cosmetic applications .

Properties

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3.C6H15NO3/c8-6-4-2-1-3-5(6)7(9)10;8-4-1-7(2-5-9)3-6-10/h1-4,8H,(H,9,10);8-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVAMYPIMMOEFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O.C(CO)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047969
Record name Trolamine salicylate
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Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

Decomposes
Record name Trolamine salicylate
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Solubility

Soluble
Record name Trolamine salicylate
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Mechanism of Action

Inflammation and tissue damage in different conditions including arthritis, bursitis, joint disorder, bruises, and strains or sprains of muscle origin, induce mild to moderate pain and are associated with increase prostaglandin synthesis. This is thought to be a result of COX-2 enzyme induction. COX-2 is induced in inflammatory cells in case of cell injury, infection or activation from inflammatory cytokines such as interleukin (IL)-1 and tumor necrosis factor (TNF)-α. Upon activation, COX-2 produces prostanoid mediators of inflammation such as prostaglandins and thromboxanes. Trolamine salicylate mediates its analgesic effect by inhibiting the production of inflammatory mediators that sensitize nociceptive nerve endings and generate pain.
Record name Trolamine salicylate
Source DrugBank
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CAS No.

2174-16-5
Record name Trolamine salicylate
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Record name Trolamine salicylate [USP]
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Record name Trolamine salicylate
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URL https://www.drugbank.ca/drugs/DB11079
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Record name Benzoic acid, 2-hydroxy-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)
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Record name Trolamine salicylate
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Record name Salicylic acid, compound with 2,2',2''-nitrilotriethanol (1:1)
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Record name TROLAMINE SALICYLATE
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Synthesis routes and methods

Procedure details

Triethanolamine salicylate was prepared by the method described in Example 1 for the preparation of glycerol salicylate except that the reactants were triethanolamine (32.9 g; 0.22 moles), methyl salicylate (67.1 g; 0.44 moles) and sodium methoxide (0.82 g; 0.015 moles). The final methyl salicylate level was 20.0%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32.9 g
Type
reactant
Reaction Step Two
Quantity
67.1 g
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
0.82 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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